

Comparative Docking Analysis of Thiazole Derivatives: A Guide for Drug Discovery

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Compound of Interest

Compound Name: (4-Phenylthiazol-2-yl)methanamine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of molecular docking studies on various thiazole derivatives, drawing from recent scientific literature. The thiazole scaffold is a cornerstone in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.^{[1][2]} Molecular docking, a powerful computational tool, is instrumental in elucidating the binding affinities and interaction patterns of these compounds with their biological targets, thereby accelerating the discovery of more potent therapeutic agents.^{[1][2]} This guide synthesizes findings from multiple studies to offer a clear and objective comparison of various thiazole ligands.

Comparative Docking Performance of Thiazole Derivatives

The following tables summarize the docking performance of various thiazole derivatives against their respective biological targets. Docking scores, often represented as binding energies (in kcal/mol) or other scoring functions (e.g., MolDock Score), predict the affinity of a ligand for a protein's binding site. Lower binding energy values and higher absolute scores generally indicate more favorable interactions.^[1]

Anticancer Targets

Thiazole derivatives have shown significant promise as anticancer agents by targeting various proteins involved in cancer pathogenesis.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Thiazole Derivative Class	Target Protein	PDB ID	Docking Score/Binding Affinity	Key Interactions & Findings
2,4-Disubstituted Thiazoles	Tubulin	Not Specified	IC50 values for tubulin polymerization inhibition ranged from 2.00 ± 0.12 to 5.11 ± 0.31 μM . Docking interaction energies ranged from -13.09 to -14.50 kcal/mol. [3]	Compounds 5c, 7c, and 9a showed remarkable tubulin polymerization inhibition. The binding energies of several docked compounds were higher than the reference drug, combretastatin A-4 (-13.42 kcal/mol). [3]
Thiazolyl-Pyrazoline Derivatives	EGFR TK	Not Specified	Compound 11 displayed the most potent EGFR TK inhibitory activity with an IC50 of 0.06 μM . [6]	Molecular docking results indicated that compound 11 bound effectively to the EGFR kinase active site and showed significant antiproliferative activity against MCF-7 breast cancer cells. [6]
3-Thiazolyl-Coumarins	VEGFR-2 Kinase	Not Specified	Compounds 6d and 6b showed the highest binding scores of	These compounds exhibited greater anticancer

			-9.900 and -9.819 kcal/mol, respectively, comparable to the approved drug Sorafenib. [7]	activities against the human breast cancer (MCF-7) cell line than the reference drug. [7]
Thiazole-Indole-Isoxazole Amides	STAT2 SH2 domain & B helix DNA dodecamer	Not Specified	Showed significant binding affinity in molecular docking studies. [8]	The study aimed to elucidate the potential modes of interaction between the synthesized compounds and biomolecules involved in breast cancer progression.[8]
2,4-Disubstituted Thiazole Derivatives	EGFR Inhibitors	1M17	Compound PVS 03 exhibited the highest docking score of -7.811. [9]	The novel thiazole derivatives are potential candidates for the development of EGFR inhibitors with improved anticancer activity.[9]
Thiazole Derivatives	VEGFR-2	Not Specified	Compound 4c showed an IC50 of 0.15 μ M against VEGFR-2, comparable to the standard drug Sorafenib	Compound 4c was the most active derivative, with low inhibitory concentrations against MCF-7

(IC₅₀ = 0.059 μM).[10] and HepG2 cancer cell lines.[10]

Thiazolyl-Thiazole Derivatives	Mitochondrial Lactate Dehydrogenase	Not Specified	Compounds 14c and 14e had IC ₅₀ values of 0.54 μM and 0.50 μM, respectively, against the HepG-2 cell line. [5]	Confocal laser scanning imaging confirmed that the selected compounds inhibit mitochondrial lactate dehydrogenase enzymes.[5]
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Antimicrobial Targets

The emergence of antibiotic resistance is a major global health concern, and thiazole derivatives are being actively investigated as potential novel antimicrobial agents.[11]

Thiazole Derivative Class	Target Protein	PDB ID	Docking Score/Binding Affinity	Key Interactions & Findings
N-substituted Thiazoles	FabH	3iL9	MolDock scores ranged from -102.612 to -144.236. [1] [12]	Six derivatives exhibited higher MolDock scores than the standard drug Griseofulvin (-90.94). The number of hydrogen bond interactions ranged from 4 to 10. [12]
Di-, Tri-, and Tetra-thiazole Moieties	Pathogen-proteins	Not Specified	Energy value scores (S) ranged from -5.8156 to -7.0064 for the best interactions.	Derivatives with di- and tri-thiazole rings displayed high antimicrobial activity, in some cases exceeding the standard antibiotic.
Heteroaryl(aryl) Thiazole Derivatives	E. coli MurB enzyme & 14a-lanosterol demethylase	Not Specified	Not explicitly stated, but docking studies predicted inhibition of these enzymes.	Compound 3 showed the best antibacterial activity, and compound 9 had the best antifungal activity. [13]
2,4-Disubstituted Thiazoles	Glucosamine-6-phosphate synthase	1jxa	Not explicitly stated, but compounds with	The presence of electron-withdrawing

NO₂ and OCH₃ groups showed greater affinity. (NO₂) and electron-donating (OCH₃) groups at the para position of the phenyl ring significantly improved antimicrobial activity.[14]

Experimental Protocols

While specific parameters may vary between studies, the general methodology for molecular docking of thiazole derivatives remains consistent.[1]

1. Protein Preparation:

- The three-dimensional structure of the target protein is typically obtained from the Protein Data Bank (PDB).[1]
- The protein is prepared for docking by removing water molecules and any co-crystallized ligands.[1]
- Hydrogen atoms are added to the protein structure, and appropriate charges are assigned. [1]

2. Ligand Preparation:

- The 2D structures of the thiazole derivatives are drawn using chemical drawing software.[1][2]
- These 2D structures are then converted to 3D structures.[1][2]
- Energy minimization is performed on the 3D ligand structures to obtain a stable and low-energy conformation.[1][2]

3. Docking Simulation:

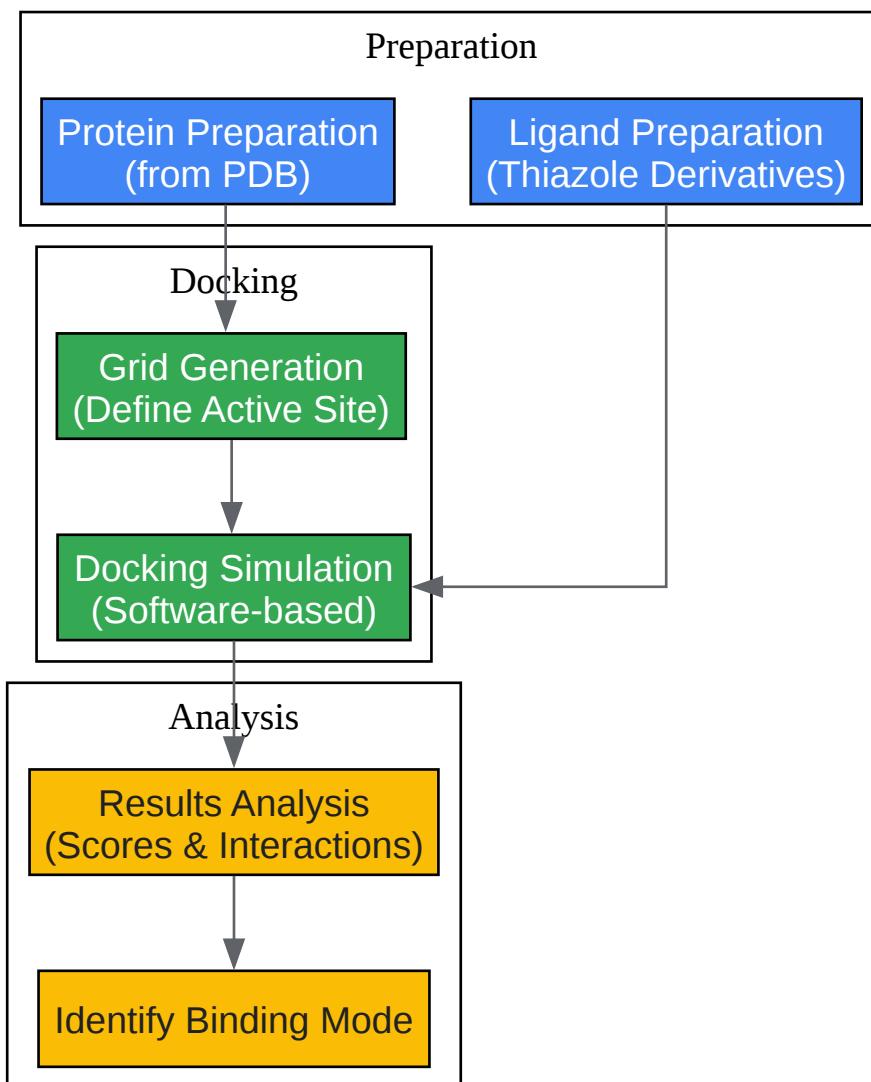
- A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.[1][2]
- A docking software (e.g., AutoDock, Molegro Virtual Docker, Schrödinger Maestro) is used to systematically sample different conformations and orientations of the ligand within the grid box.[1][4]
- The software calculates the binding affinity for each pose using a scoring function.[1][4]

4. Analysis of Results:

- The resulting docked poses are analyzed based on their docking scores and binding interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues of the protein's active site.[1][4]
- The pose with the most favorable score and interactions is considered the most likely binding mode.[1][4]

Visualizations

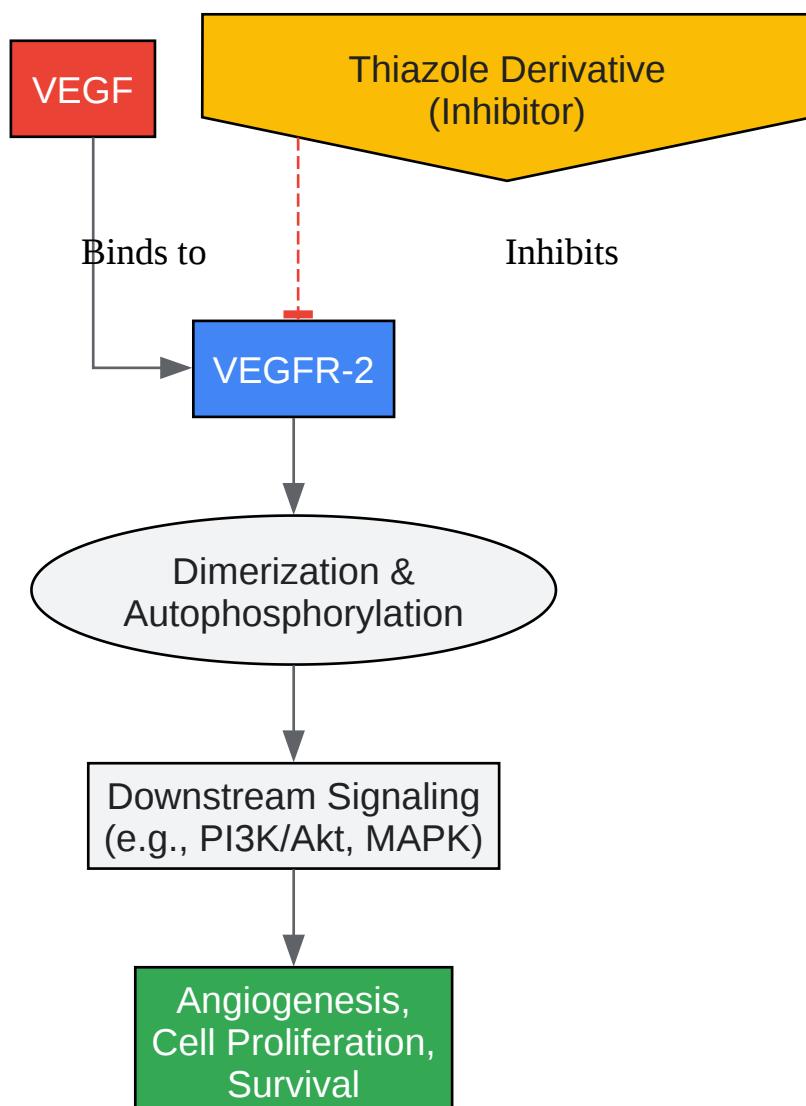
Experimental Workflow for Molecular Docking



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Caption: A generalized workflow for in silico molecular docking studies.

VEGFR-2 Signaling Pathway Inhibition



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Caption: Inhibition of the VEGFR-2 signaling pathway by thiazole derivatives.

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